molecular formula C9H5FO2 B011588 6-Fluorochromone CAS No. 105300-38-7

6-Fluorochromone

Cat. No.: B011588
CAS No.: 105300-38-7
M. Wt: 164.13 g/mol
InChI Key: WHIGSYZUTMYUAX-UHFFFAOYSA-N
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Description

6-Fluorochromone is a fluorinated derivative of chromone, a compound known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorochromone typically involves the introduction of a fluorine atom into the chromone structure. One common method is the fluorination of chromone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in industrial production. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluorochromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluorochromone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylchromone
  • 6-Methoxychromone
  • 6-Chlorochromone
  • 6-Bromochromone

Comparison

6-Fluorochromone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to other halogenated chromones, this compound exhibits stronger hydrogen bonding interactions and higher stability. Its enhanced reactivity and selectivity make it a valuable compound in various applications .

Properties

IUPAC Name

6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIGSYZUTMYUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350992
Record name 6-Fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-38-7
Record name 6-Fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorochromone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 6-Fluorochromone and how is it typically characterized?

A1: this compound is a chromone derivative with a fluorine atom substituted at the 6th position of the chromone core. While specific data on its molecular weight is limited in the provided research, its molecular formula can be deduced as C9H5FO2. Researchers often employ spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy to characterize this compound. These methods provide insights into its electronic structure and vibrational modes, aiding in structural confirmation and analysis. []

Q2: Has research explored potential applications of this compound derivatives beyond its basic properties?

A2: Yes, research has explored the synthesis and biological evaluation of derivatives incorporating the this compound structure. One study investigated a series of 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-chloro-6-fluorochromones, 2-(1-phenyl-3-aryl-lH-pyrazol-4-yl)- 6-fluorochromones, and related pyrazoline derivatives. These compounds were synthesized and subsequently tested for their antimicrobial activities. [] This highlights the potential of this compound as a scaffold for developing novel compounds with potential therapeutic applications.

Q3: How do structural modifications to the chromone core, such as the addition of a fluorine atom at the 6th position, influence its properties?

A3: Introducing substituents like fluorine can significantly alter the electronic distribution and physicochemical properties of the chromone core. Studies comparing this compound with other halogen-substituted chromones (6-Chlorochromone, 6-Bromochromone) revealed differences in their electronic transitions and vibrational frequencies. [] These variations can influence the molecule's reactivity, interactions with biological targets, and overall pharmacological profile. Further investigation into structure-activity relationships is crucial to understanding how specific modifications impact desired activities.

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